

Spectral Analysis of 3-Hydroxypropionitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxypropionitrile

Cat. No.: B137533

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3-Hydroxypropionitrile** (CAS No: 109-78-4), a versatile intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who utilize this compound in their work.

Physicochemical Properties

3-Hydroxypropionitrile is a clear, colorless to slightly yellow liquid.^[1] It is miscible with water and soluble in many organic solvents like ethanol and methanol.^{[1][2]} Key physical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₃ H ₅ NO
Molecular Weight	71.08 g/mol
Boiling Point	228 °C
Melting Point	-46 °C
Density	1.04 g/mL at 25 °C
Refractive Index	n _{20/D} 1.425

Safety Information

3-Hydroxypropionitrile is an irritant to the eyes, skin, and respiratory system.[3] It may cause kidney damage with repeated exposure.[1][4] Appropriate personal protective equipment, including chemical safety goggles and gloves, should be worn when handling this compound. [3] It should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases.[5]

Spectral Data

The following tables summarize the key spectral data for **3-Hydroxypropionitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
~3.85	Triplet	~6.1	-CH ₂ -OH
~2.61	Triplet	~6.1	-CH ₂ -CN
~3.44	Singlet (broad)	-	-OH

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

^{13}C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~118.9	-CN
~57.4	-CH ₂ -OH
~21.4	-CH ₂ -CN

Note: The ^{13}C NMR spectrum is typically acquired with proton decoupling.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3434 (broad)	O-H stretch (alcohol)
~2253	C≡N stretch (nitrile)
~2880-2950	C-H stretch (alkane)
~1060	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
71	Variable	[M] ⁺ (Molecular Ion)
41	High	[C ₂ H ₃ N] ⁺
31	High	[CH ₃ O] ⁺

Note: The mass spectrum is typically acquired using Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** Approximately 5-10 mg of **3-Hydroxypropionitrile** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean NMR tube.[\[6\]](#)
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity.
- **^1H NMR Acquisition:** A standard one-dimensional proton spectrum is acquired. Typical parameters for a 300 or 400 MHz spectrometer might include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C spectrum is acquired. Due to the low natural abundance of ^{13}C , a larger number of scans is typically required. A 30° pulse and a 4-second acquisition time with no relaxation delay can be used for molecules of this size.[\[7\]](#)
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to produce the spectrum. The spectrum is then phased and the chemical shift axis is calibrated using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy (FT-IR)

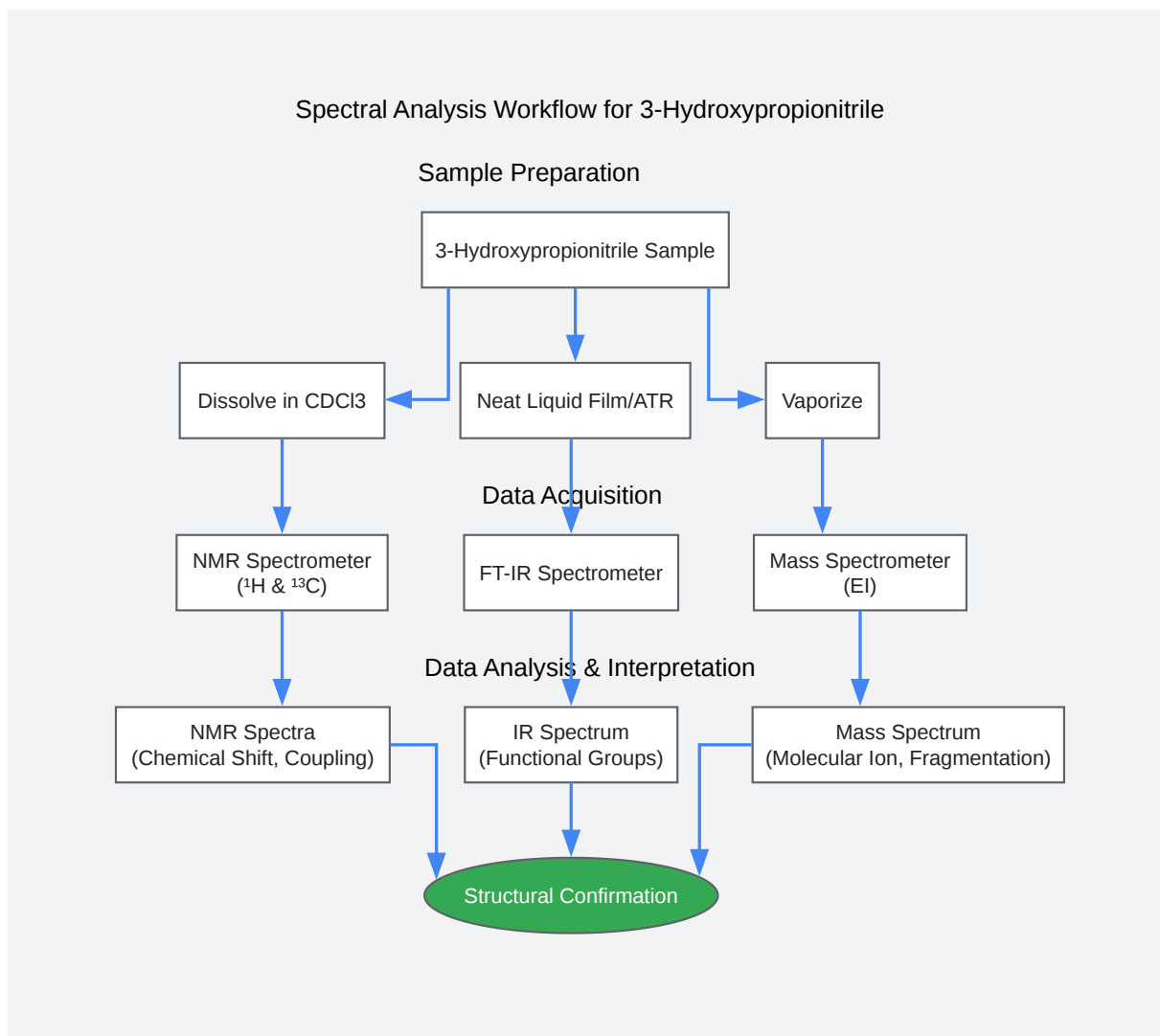
- **Sample Preparation:** For a neat liquid sample like **3-Hydroxypropionitrile**, the Attenuated Total Reflectance (ATR) or liquid cell method can be used.[\[8\]](#)
 - **ATR:** A small drop of the liquid is placed directly onto the ATR crystal.[\[9\]](#)
 - **Liquid Cell:** A drop of the liquid is placed on a salt plate (e.g., NaCl), and a second plate is placed on top to create a thin film.[\[9\]](#)[\[10\]](#)
- **Instrument Setup:** A background spectrum of the empty ATR crystal or clean salt plates is collected. The spectral range is typically set to $4000\text{-}400\text{ cm}^{-1}$.[\[11\]](#)
- **Data Acquisition:** The sample is placed in the instrument, and the spectrum is acquired. Multiple scans are averaged to improve the signal-to-noise ratio.[\[11\]](#)
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** As **3-Hydroxypropionitrile** is a volatile liquid, it can be introduced into the mass spectrometer via direct insertion or through a gas chromatograph (GC-MS).^[12] The sample is vaporized in the ion source.^[2]
- **Ionization:** The gaseous sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.^{[13][14]} This causes the molecules to ionize and fragment.^[2]
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **3-Hydroxypropionitrile**.



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Caption: Workflow for the spectral analysis of **3-Hydroxypropionitrile**.

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